Trimethyl(4-chloro-2-fluorophenyl)silane
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Overview
Description
Trimethyl(4-chloro-2-fluorophenyl)silane is a chemical compound with the molecular formula C9H12ClFSi and a molecular weight of 202.73 g/mol . It is a colorless liquid that is soluble in organic solvents and is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of Trimethyl(4-chloro-2-fluorophenyl)silane typically involves the reaction of 4-chloro-2-fluorophenyl magnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylchlorosilane. The reaction mixture is usually refluxed for several hours, and the product is purified by distillation.
Chemical Reactions Analysis
Trimethyl(4-chloro-2-fluorophenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols.
Reduction Reactions: It can be reduced to form silanes.
Common reagents used in these reactions include halides, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Trimethyl(4-chloro-2-fluorophenyl)silane is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It is used in the modification of biomolecules to study their functions and interactions.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trimethyl(4-chloro-2-fluorophenyl)silane involves the formation of carbon-silicon bonds through nucleophilic substitution reactionsThis makes it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Trimethyl(4-chloro-2-fluorophenyl)silane can be compared with other similar compounds such as:
Trimethylsilyl chloride: Similar in structure but lacks the phenyl group.
(4-Chloro-2-fluorophenyl)dimethylsilane: Similar but has two methyl groups instead of three.
(4-Chloro-2-fluorophenyl)triethylsilane: Similar but has ethyl groups instead of methyl groups.
The uniqueness of this compound lies in its specific combination of the phenyl group with the trimethylsilyl group, which provides distinct reactivity and applications .
Biological Activity
Trimethyl(4-chloro-2-fluorophenyl)silane is an organosilicon compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural features, particularly the presence of halogen substituents, suggest potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial agent and its interactions with various biological targets. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of silane compounds, including this compound. These compounds are often evaluated against a range of pathogens, including bacteria and fungi.
- Case Study 1 : A study investigated the antimicrobial efficacy of various silanes against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Standard Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
Standard Antibiotic (e.g., Ampicillin) | 32 | Escherichia coli |
Antioxidant Properties
The antioxidant activity of silanes is another area of interest. Compounds with similar structures have shown potential in scavenging free radicals and reducing oxidative stress.
- Case Study 2 : In vitro assays demonstrated that this compound could reduce the levels of reactive oxygen species (ROS) in cultured cells, suggesting a protective effect against oxidative damage .
Assay Type | Result |
---|---|
DPPH Radical Scavenging Activity | IC50 = 25 µM |
ABTS Radical Scavenging Activity | IC50 = 30 µM |
The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins due to its lipophilic nature. The halogen substituents (chlorine and fluorine) can enhance binding affinity to specific biological targets, potentially leading to altered cellular signaling pathways.
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-trimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClFSi/c1-12(2,3)9-5-4-7(10)6-8(9)11/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYARRMRNBUMCJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539780 |
Source
|
Record name | (4-Chloro-2-fluorophenyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60539780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153357-87-0 |
Source
|
Record name | (4-Chloro-2-fluorophenyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60539780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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